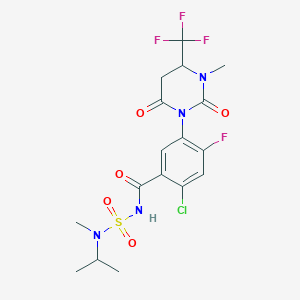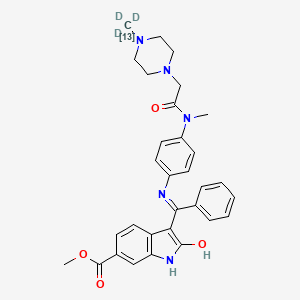![molecular formula C65H70Cl2N2O6P2Ru B15133683 [4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride](/img/structure/B15133683.png)
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride” is a complex organometallic compound that features a ruthenium center coordinated with various ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of ruthenium with the specified ligands. The process may include:
Ligand Synthesis: Preparation of the phosphanyl and benzodioxol ligands through multi-step organic synthesis.
Coordination Reaction: Reacting the ligands with a ruthenium precursor, such as ruthenium trichloride, under controlled conditions (e.g., inert atmosphere, specific solvents, and temperatures).
Purification: Isolation and purification of the final product using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production may involve scaling up the synthetic routes with optimizations for yield, cost, and safety. This could include continuous flow synthesis, automated reactors, and advanced purification methods.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form higher oxidation state species.
Reduction: Reaction with reducing agents to form lower oxidation state species.
Substitution: Ligand exchange reactions with other phosphines or amines.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or oxygen under controlled conditions.
Reduction: Use of reducing agents like sodium borohydride or hydrogen gas.
Substitution: Use of other ligands in the presence of a base or under thermal conditions.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) species, while substitution may result in new organometallic complexes.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology
Medicinal Chemistry:
Medicine
Imaging Agents: Use in developing contrast agents for imaging techniques like MRI.
Industry
Materials Science: Applications in the development of advanced materials, such as conductive polymers or nanomaterials.
作用機序
The compound exerts its effects through coordination chemistry, where the ruthenium center interacts with substrates or biological targets. The mechanism may involve:
Molecular Targets: Interaction with specific enzymes, proteins, or DNA.
Pathways: Activation or inhibition of biochemical pathways, leading to therapeutic effects or catalytic activity.
類似化合物との比較
Similar Compounds
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane: A similar ligand structure without the ruthenium center.
Ruthenium(2+) complexes: Other ruthenium-based compounds with different ligands.
Uniqueness
This compound is unique due to its specific ligand arrangement and the presence of ruthenium, which imparts distinct chemical and biological properties.
特性
分子式 |
C65H70Cl2N2O6P2Ru |
|---|---|
分子量 |
1209.2 g/mol |
IUPAC名 |
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride |
InChI |
InChI=1S/C46H44O4P2.C19H26N2O2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-24H,25-26H2,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2/t;18-;;;/m.1.../s1 |
InChIキー |
UDSABKQFPIPYOT-OEGAAENXSA-L |
異性体SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)[C@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.[Cl-].[Cl-].[Ru+2] |
正規SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.[Cl-].[Cl-].[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


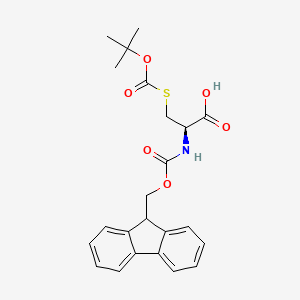


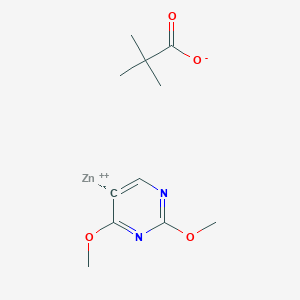

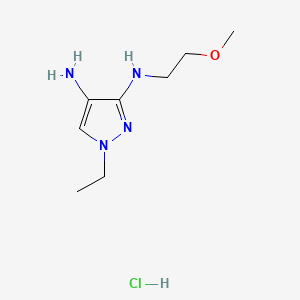
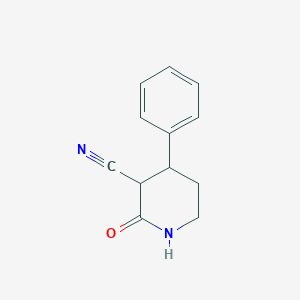
![1-(3-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15133639.png)

![4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride](/img/structure/B15133647.png)
